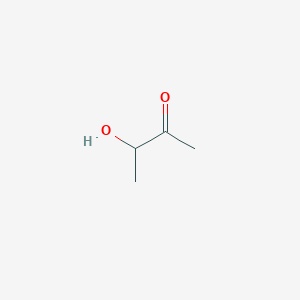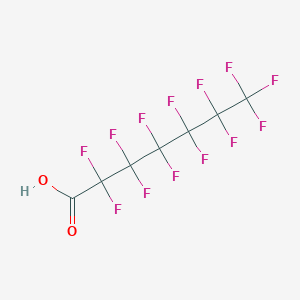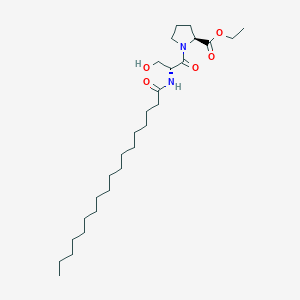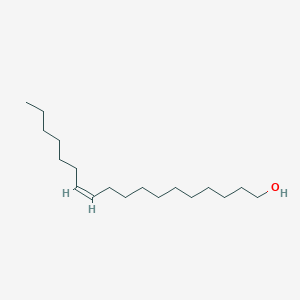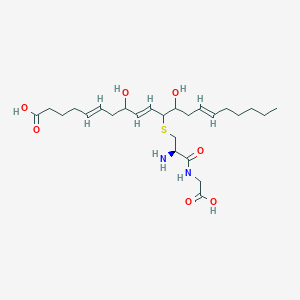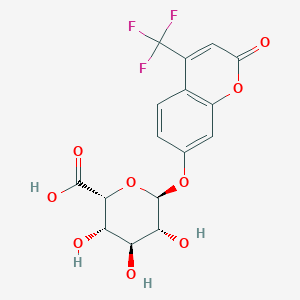
4-Trifluoromethylumbelliferyl iduronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylumbelliferyl iduronide (4-TMU) is a chemical compound that is used in scientific research to study the activity of enzymes involved in the breakdown of carbohydrates. It is a synthetic substrate that is often used to measure the activity of the enzyme iduronidase, which is involved in the degradation of glycosaminoglycans (GAGs) in the body.
Mécanisme D'action
4-Trifluoromethylumbelliferyl iduronide is a substrate for iduronidase, meaning that it is broken down by the enzyme into smaller molecules. As iduronidase breaks down 4-Trifluoromethylumbelliferyl iduronide, it releases a fluorescent molecule that can be detected using a fluorometer. The rate at which 4-Trifluoromethylumbelliferyl iduronide is broken down by iduronidase can be used to measure the activity of the enzyme.
Effets Biochimiques Et Physiologiques
4-Trifluoromethylumbelliferyl iduronide is a synthetic substrate that is not found naturally in the body. As such, it does not have any direct biochemical or physiological effects on the body. However, its use in scientific research has led to a better understanding of the activity of iduronidase and its role in the breakdown of GAGs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Trifluoromethylumbelliferyl iduronide in laboratory experiments is its high sensitivity. 4-Trifluoromethylumbelliferyl iduronide can detect very low levels of iduronidase activity, making it a valuable tool for researchers studying the enzyme. Additionally, 4-Trifluoromethylumbelliferyl iduronide is relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of using 4-Trifluoromethylumbelliferyl iduronide is that it is not specific to iduronidase. Other enzymes can also break down 4-Trifluoromethylumbelliferyl iduronide, leading to false positives in experiments. Additionally, 4-Trifluoromethylumbelliferyl iduronide does not measure the activity of iduronidase in the context of the whole cell or organism, meaning that its results may not accurately reflect the enzyme's activity in vivo.
Orientations Futures
There are several future directions for the use of 4-Trifluoromethylumbelliferyl iduronide in scientific research. One area of interest is the development of new substrates that are more specific to iduronidase and less prone to false positives. Additionally, researchers are exploring the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new therapies for MPS and other diseases related to GAG accumulation. Finally, there is ongoing research into the use of 4-Trifluoromethylumbelliferyl iduronide in the development of new diagnostic tests for MPS and other GAG-related diseases.
Méthodes De Synthèse
4-Trifluoromethylumbelliferyl iduronide is synthesized by reacting 4-trifluoromethylumbelliferone with iduronic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-Trifluoromethylumbelliferyl iduronide, which is a fluorescent molecule that can be easily detected in laboratory experiments.
Applications De Recherche Scientifique
4-Trifluoromethylumbelliferyl iduronide is widely used in scientific research to measure the activity of iduronidase, an enzyme that is involved in the breakdown of GAGs. GAGs are complex carbohydrates that are found in many tissues in the body, including the brain, cartilage, and connective tissue. Deficiencies in iduronidase activity can lead to the accumulation of GAGs in the body, which can cause a range of diseases known as mucopolysaccharidoses (MPS). 4-Trifluoromethylumbelliferyl iduronide is used to measure iduronidase activity in both in vitro and in vivo experiments.
Propriétés
Numéro CAS |
128095-54-5 |
|---|---|
Nom du produit |
4-Trifluoromethylumbelliferyl iduronide |
Formule moléculaire |
C16H13F3O9 |
Poids moléculaire |
406.26 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
Clé InChI |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES canonique |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Synonymes |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





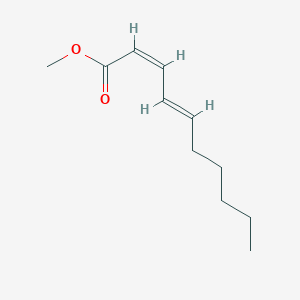

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)

